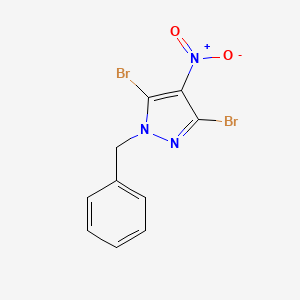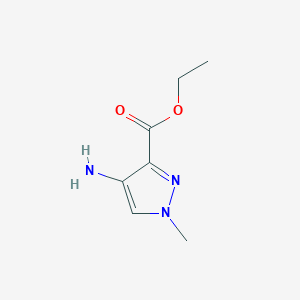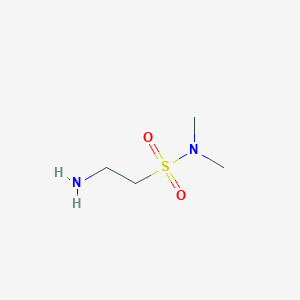
1-(Azidometil)-2-fluorobenceno
Descripción general
Descripción
Synthesis Analysis
The synthesis of azidoiodinanes derivatives, which are structurally related to 1-(Azidomethyl)-2-fluorobenzene, involves the reaction of benziodoxoles with trimethylsilyl azide. This method produces azidobenziodoxoles, which are stable and can be isolated as crystalline compounds. The synthesis is notable for its mild reaction conditions, which could be advantageous for the synthesis of 1-(Azidomethyl)-2-fluorobenzene and related compounds.Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry. The bond lengths to the iodine atom are typical for single covalent bonds in organic derivatives of polyvalent iodine. The geometry of the I (III)NNN fragment in these compounds is similar to that of monomeric iodine azide in the gas phase. This information is crucial for understanding the molecular structure of 1-(Azidomethyl)-2-fluorobenzene, as it likely shares similar structural characteristics.Chemical Reactions Analysis
Azidobenziodoxoles have been shown to be effective reagents for the azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes. The reaction with dimethylanilines proceeds under mild conditions to afford N-azidomethyl-N-methylanilines. Additionally, the photoreaction of 1-azido-2-nitrobenzene, a compound with an azido group on the benzene ring, leads to the formation of benzofuroxan and involves a triplet nitrene intermediate. These findings suggest that 1-(Azidomethyl)-2-fluorobenzene could undergo similar photoreactions or serve as a reagent for azidation.Physical And Chemical Properties Analysis
The physical and chemical properties of azidoiodinanes and related azido compounds have been characterized using techniques such as IR spectroscopy and electron-spin resonance (ESR).Aplicaciones Científicas De Investigación
Síntesis de Heterociclos
1-(Azidometil)-2-fluorobenceno: es fundamental en la síntesis de varios heterociclos. El grupo azida participa en reacciones intramoleculares bajo condiciones térmicas o catalizadas para formar sistemas heterocíclicos de cinco o seis miembros y sus análogos fusionados . Estos heterociclos son estructuras fundamentales en muchos productos farmacéuticos y agroquímicos.
Química Click
En la ciencia de los materiales, el grupo azida de This compound puede participar en reacciones de química click. Esta aplicación es particularmente valiosa para crear polímeros o modificar superficies con triazoles, que son productos de reacciones de cicloadición azida-alquino.
Precursor de la Síntesis Orgánica
Como precursor en la síntesis orgánica, This compound ofrece un grupo azida reactivo que puede transformarse en varios grupos funcionales. Sirve como un bloque de construcción para sintetizar moléculas orgánicas complejas, incluidos productos farmacéuticos y colorantes.
Reducción de Staudinger
El compuesto puede sufrir una reducción de Staudinger, donde el grupo azida se reduce a una amina primaria. Esta reacción es crucial para la síntesis de aminas, que son prevalentes en moléculas de fármacos y productos químicos finos.
Reacciones de Sustitución Nucleofílica
La presencia de un átomo de flúor en This compound lo convierte en un candidato para reacciones de sustitución nucleofílica. Esta propiedad permite la introducción de varios nucleófilos, lo que lleva a una amplia gama de derivados para una mayor exploración química.
Desarrollo de Materiales Avanzados
La combinación única de grupos funcionales en This compound sugiere aplicaciones potenciales en el desarrollo de materiales avanzados. Su reactividad podría aprovecharse en el diseño de nuevos materiales con propiedades específicas para la electrónica o la nanotecnología.
Mecanismo De Acción
Target of Action
Azido groups in general are known to be highly reactive and can interact with a variety of biological targets .
Mode of Action
This interaction can lead to changes in the function of the target molecule .
Biochemical Pathways
Azido groups can potentially interfere with a wide range of biochemical processes due to their reactivity .
Pharmacokinetics
The presence of the fluorobenzene group may influence its bioavailability and distribution .
Result of Action
The reactivity of the azido group can potentially lead to modifications of target molecules, which could have downstream effects on cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Azidomethyl)-2-fluorobenzene. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity of the azido group and thus the compound’s overall action .
Direcciones Futuras
Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives . This chemistry and the synthetic availability of the various azide-modified nucleosides have become essential tools for the labelling and functionalization of nucleic acids in vitro as well as in cells, and have allowed investigation into mechanism and cellular function of numerous RNA molecules .
Análisis Bioquímico
Biochemical Properties
1-(Azidomethyl)-2-fluorobenzene plays a significant role in biochemical reactions, particularly in the context of click chemistry and bioorthogonal labeling. The azido group in 1-(Azidomethyl)-2-fluorobenzene is highly reactive and can participate in azide-alkyne cycloaddition reactions, commonly known as click reactions. These reactions are widely used for labeling biomolecules, such as proteins and nucleic acids, without interfering with their natural functions. The compound interacts with enzymes like copper-catalyzed azide-alkyne cycloaddition (CuAAC) enzymes, facilitating the formation of stable triazole linkages .
Cellular Effects
1-(Azidomethyl)-2-fluorobenzene has been shown to influence various cellular processes. It can be used to label and track proteins within cells, providing insights into protein localization, trafficking, and interactions. The compound’s ability to form stable triazole linkages through click chemistry allows researchers to study cell signaling pathways and gene expression with high precision. Additionally, 1-(Azidomethyl)-2-fluorobenzene can impact cellular metabolism by modifying key metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, 1-(Azidomethyl)-2-fluorobenzene exerts its effects through the formation of covalent bonds with target biomolecules. The azido group reacts with alkyne-functionalized molecules in the presence of a copper catalyst, resulting in the formation of triazole linkages. This reaction is highly specific and efficient, making it a valuable tool for studying enzyme activity, protein-protein interactions, and changes in gene expression. The compound can also inhibit or activate enzymes by covalently modifying their active sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Azidomethyl)-2-fluorobenzene can vary over time. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of catalysts. Over time, 1-(Azidomethyl)-2-fluorobenzene may undergo degradation, leading to changes in its labeling efficiency and impact on cellular functions. Long-term studies have shown that the compound can have sustained effects on cellular processes, including prolonged modifications of proteins and enzymes .
Dosage Effects in Animal Models
The effects of 1-(Azidomethyl)-2-fluorobenzene in animal models are dose-dependent. At low doses, the compound can be used for precise labeling and tracking of biomolecules without causing significant toxicity. At higher doses, 1-(Azidomethyl)-2-fluorobenzene may exhibit toxic effects, including disruption of cellular functions and induction of apoptosis. Studies in animal models have identified threshold doses beyond which the compound’s adverse effects become pronounced .
Metabolic Pathways
1-(Azidomethyl)-2-fluorobenzene is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s reactivity and impact its interactions with biomolecules. Additionally, 1-(Azidomethyl)-2-fluorobenzene can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 1-(Azidomethyl)-2-fluorobenzene is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as the presence of specific transporters and binding proteins. These interactions play a crucial role in determining the compound’s bioavailability and effectiveness in biochemical applications .
Subcellular Localization
1-(Azidomethyl)-2-fluorobenzene exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications. This subcellular localization is essential for its role in labeling and tracking biomolecules, as well as for studying the spatial dynamics of cellular processes .
Propiedades
IUPAC Name |
1-(azidomethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSUIHLKOGPGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611949 | |
| Record name | 1-(Azidomethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62284-30-4 | |
| Record name | 1-(Azidomethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62284-30-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















